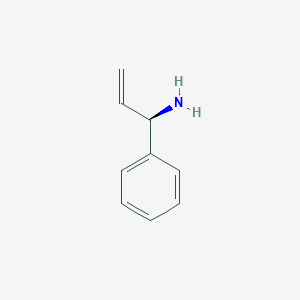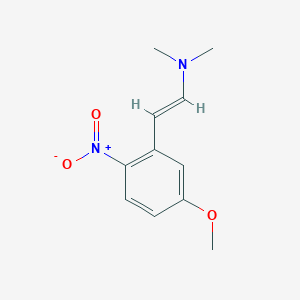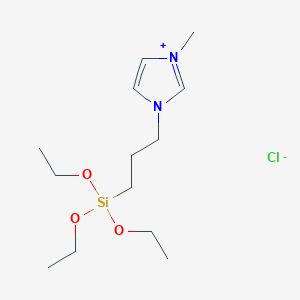
(2-Chlorophenyl)(diphenyl)phosphane
Vue d'ensemble
Description
2-Chlorophenyl)(diphenyl)phosphane, commonly known as 2-CPP, is an organophosphorus compound used in a variety of scientific research applications. It is a colorless, viscous liquid with a strong odor that is insoluble in water but soluble in organic solvents. 2-CPP is a relatively stable compound, making it an ideal choice for use in scientific research applications.
Applications De Recherche Scientifique
2-CPP is used in a variety of scientific research applications. It is used in the synthesis of a variety of organophosphorus compounds, such as phosphonates, phosphoramides, and phosphonamides. It is also used in the synthesis of organometallic compounds, such as palladium and platinum complexes. 2-CPP is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
2-CPP is an organophosphorus compound, meaning that it contains a phosphorus atom that is bound to an organic group. This organic group is the source of the compound's reactivity. When 2-CPP reacts with a nucleophile, the phosphorus atom is attacked, resulting in the formation of a new bond. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
2-CPP has been studied for its potential biochemical and physiological effects. Studies have shown that 2-CPP can affect the activity of enzymes and proteins, as well as other biochemical processes. In particular, 2-CPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-CPP is a relatively stable compound, making it an ideal choice for use in laboratory experiments. It is easy to synthesize and can be stored in a sealed container without significant degradation. However, 2-CPP is highly toxic and should be handled with caution. It should be used in a well-ventilated area and protective equipment should be worn.
Orientations Futures
1. Further research into the biochemical and physiological effects of 2-CPP and its potential applications in medicine.
2. Investigation of the potential toxicity of 2-CPP and its metabolites.
3. Investigation of the potential use of 2-CPP in the synthesis of other organophosphorus compounds.
4. Investigation of the potential use of 2-CPP in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
5. Investigation of the potential use of 2-CPP in the synthesis of organometallic compounds.
6. Investigation of the potential use of 2-CPP in catalysis.
7. Investigation of the potential use of 2-CPP in the development of novel materials.
8. Investigation of the potential use of 2-CPP in the development of nanomaterials.
9. Investigation of the potential use of 2-CPP in the development of sensors and actuators.
10. Investigation of the potential use of 2-CPP in the development of energy storage systems.
Propriétés
IUPAC Name |
(2-chlorophenyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHHUFKKOXRZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307674 | |
| Record name | (2-Chlorophenyl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(diphenyl)phosphane | |
CAS RN |
35035-62-2 | |
| Record name | NSC193772 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(11bR)-2,6-Dimethyl-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178027.png)

![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B3178049.png)
![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)

